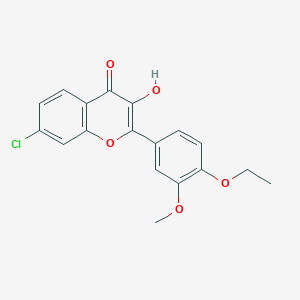![molecular formula C14H17Cl2N3O B4327904 (3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4327904.png)
(3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol
Descripción general
Descripción
(3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol, also known as DCTDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCTDM is a complex molecule that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied to understand its potential in scientific research.
Mecanismo De Acción
The mechanism of action of (3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. These complexes have been studied for their catalytic properties and potential applications in various fields of research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol have been studied to understand its potential toxicity and safety in scientific research. Studies have shown that (3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is relatively non-toxic and does not cause significant adverse effects on cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its complex structure and limited solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol, including the synthesis of new metal complexes and the development of new applications for its use as a fluorescent probe. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
In conclusion, (3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is a complex molecule that has gained attention in the scientific community for its potential applications in research. Its synthesis methods, mechanism of action, and physiological effects have been studied to understand its potential in scientific research. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on (3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol that hold promise for its continued use in scientific research.
Aplicaciones Científicas De Investigación
(3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been studied for its potential applications in scientific research. It has been used as a ligand for the synthesis of metal complexes, which have been studied for their catalytic properties. (3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O/c15-11-2-1-10(3-12(11)16)13(20)14-4-17-7-18(5-14)9-19(6-14)8-17/h1-3,13,20H,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEYCJKAYLGSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)C(C4=CC(=C(C=C4)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4327822.png)
![3-ethyl-8-nitro-1'-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4327829.png)
![3-[(4-methylphenyl)sulfonyl]-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B4327833.png)

![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxoacetamide](/img/structure/B4327853.png)
acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4327860.png)
![ethyl (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(oxo)acetate](/img/structure/B4327863.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(diethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327871.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327878.png)
![N-[3'-acetyl-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B4327883.png)
![1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetone](/img/structure/B4327890.png)
![ethyl {3-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B4327891.png)
![methyl 4-{3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4327893.png)
![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B4327900.png)